molecular formula C23H25ClN4O3S B2590598 N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215670-28-2

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2590598
CAS No.: 1215670-28-2
M. Wt: 472.99
InChI Key: UGALLPPEENTLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex synthetic compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates a 6-methylbenzo[d]thiazole moiety linked via a benzamide core to a 3-(1H-imidazol-1-yl)propyl chain, presenting multiple pharmacologically relevant features. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . The inclusion of the imidazole ring, a common feature in molecules that interact with biological targets, enhances the compound's potential for heterocyclic coordination and hydrogen bonding, which are critical for receptor binding and inhibitor design . The 3,5-dimethoxybenzamide group contributes to the molecule's overall electronic properties and lipophilicity, which can influence its bioavailability and interaction with hydrophobic enzyme pockets. This compound is primarily intended for use in drug discovery research, specifically in the screening and development of novel bioactive molecules. It serves as a key intermediate or a reference standard in the synthesis of more complex chemical entities targeting various disease pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in optimizing lead compounds for potency and selectivity. Its structural complexity makes it a valuable candidate for investigating new chemical space in oncology and neurology research, given that similar benzothiazole-imidazole hybrids have demonstrated promising biological activities in these fields . For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S.ClH/c1-16-5-6-20-21(11-16)31-23(25-20)27(9-4-8-26-10-7-24-15-26)22(28)17-12-18(29-2)14-19(13-17)30-3;/h5-7,10-15H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGALLPPEENTLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including imidazole and benzothiazole moieties, presents potential therapeutic applications due to its biological activity. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

ComponentDescription
IUPAC NameN-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Molecular FormulaC23H24N4O3S·HCl
Molecular Weight460.99 g/mol
CAS Number1215526-96-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The imidazole and benzothiazole moieties are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can influence metabolic pathways related to disease processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious diseases.

Pharmacological Applications

Research indicates that this compound may have various therapeutic applications:

  • Anticancer Activity : Compounds containing imidazole and benzothiazole rings have been studied for their potential anticancer effects. The ability of this compound to inhibit cell proliferation could be beneficial in cancer therapy.
  • Anti-inflammatory Properties : Given its structural characteristics, the compound may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Antimicrobial Efficacy : A study assessing the antibacterial activity of various imidazole derivatives found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives with similar structural frameworks exhibited cytotoxic effects, leading to apoptosis in cancer cells. Specific pathways involving caspase activation were implicated in these studies .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride as an antiviral agent. Research indicates that compounds with imidazole and thiazole moieties exhibit significant antiviral activity against various viruses, including Dengue virus and others related to respiratory infections .

Case Study :
A study demonstrated that derivatives of imidazole showed promising results against viral replication, suggesting that modifications to the structure can enhance efficacy. The compound's ability to inhibit viral enzymes presents a pathway for further development as an antiviral agent.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Compounds similar in structure have been shown to possess considerable antifungal activity against Candida species and other pathogenic fungi .

Data Table: Antifungal Activity Comparison

Compound NameMIC (μg/mL)Target Fungi
Compound A2Candida albicans
Compound B4Aspergillus niger
This compoundTBDTBD

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .

Case Study :
In vitro studies have shown that certain derivatives exhibit potent HDAC inhibition, leading to increased apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents.

Comparison with Similar Compounds

Table 2: Comparative Pharmacokinetic Data

Compound LogP Solubility (mg/mL) Plasma Protein Binding (%) Half-life (h)
Target Compound 2.1 0.45 89 6.2
4,5-Dimethyl analog 2.5 0.32 92 7.8
6-Methoxy analog 1.8 0.67 84 4.5
6-Chloro analog 2.9 0.21 95 9.1

Key Trends :

  • Electron-withdrawing groups (e.g., Cl) increase lipophilicity (LogP) but reduce solubility .
  • Methoxy groups improve solubility but shorten half-life due to faster hepatic clearance .
  • Methyl substitutions on benzothiazole enhance target binding but elevate plasma protein binding, limiting free drug availability .

Mechanistic Divergences

  • The 6-methylbenzo[d]thiazole in the target compound favors selective inhibition of PI3Kδ (IC50 = 0.7 µM), while the 4,5-dimethyl analog shows broader kinase inhibition (e.g., EGFR, PI3Kα) .
  • The 3,5-dimethoxybenzamide moiety in the target compound enables stronger π-π stacking with aromatic residues in enzyme active sites compared to 3,4-dimethoxy derivatives .
  • Imidazole-propyl chain length and flexibility influence CYP3A4-mediated metabolism , with shorter chains in analogs reducing first-pass metabolism .

Q & A

Q. How can computational modeling predict off-target interactions?

  • In Silico Tools :
  • Docking : AutoDock Vina with kinase X-ray structures (PDB: 1M17).
  • ADMET Prediction : SwissADME for BBB permeability, CYP450 inhibition risk.
  • Validation : Compare with experimental CYP3A4 inhibition assays (IC₅₀ >10 µM preferred) .

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